3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS number 1256355-23-3
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride CAS number 1256355-23-3
An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS: 1256355-23-3)
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and applications of 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. It provides not only procedural details but also the underlying scientific rationale to empower users in their research endeavors.
Introduction and Strategic Importance
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a specialized arylboronic acid derivative that has gained significant traction as a versatile building block in modern organic synthesis. Its structure, featuring an electron-donating dimethylamino group meta to the boronic acid moiety, imparts unique reactivity and properties that are highly valuable in the construction of complex organic molecules.
The primary utility of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[1] The biaryl structures synthesized using this method are critical skeletons for a vast array of functional materials and biologically active compounds.[1] Consequently, this boronic acid derivative is frequently employed in the synthesis of pharmaceutical intermediates and lead compounds, including glucokinase activators and modulators of survival motor neuron proteins.[2]
This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, detailed application workflows, and essential safety information.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free boronic acid. It is often supplied containing varying amounts of its anhydride.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1256355-23-3 | [5] |
| Molecular Formula | C₈H₁₃BClNO₂ | [6] |
| Molecular Weight | 201.46 g/mol | [5][6] |
| Appearance | Solid, Crystal - Powder | [2][7] |
| IUPAC Name | [3-(dimethylamino)phenyl]boronic acid;hydrochloride | [6] |
| InChI Key | QDYZZIRCCVRLBI-UHFFFAOYSA-N | [6][8] |
| SMILES | B(C1=CC(=CC=C1)N(C)C)(O)O.Cl | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Protect from moisture. | [2][3] |
Synthesis and Handling
General Synthesis Route
The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically proceeds via a lithium-halogen exchange on a suitable precursor, 3-bromo-N,N-dimethylaniline, followed by quenching with a borate ester. The resulting boronate ester is then hydrolyzed to the boronic acid, which is isolated as its hydrochloride salt. This method leverages the high reactivity of organolithium reagents to facilitate the borylation of the aromatic ring.
Below is a representative, step-by-step protocol adapted from established procedures.[2][9]
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-N,N-dimethylaniline (e.g., 2.50 mmol, 1.0 eq).
-
Dissolution & Cooling: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~8 mL). Cool the resulting solution to -78°C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, e.g., 1.5 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. After the addition is complete, stir the mixture for an additional 5-10 minutes. The formation of the aryllithium intermediate is rapid at this temperature.
-
Borylation: Add trimethyl borate (e.g., 4.0 eq) dropwise to the reaction mixture. This is an exothermic step; a slow addition rate is crucial to maintain the low temperature. Stir the mixture at -78°C for 1 hour.
-
Warming: Allow the reaction to slowly warm to approximately -20°C over a period of 20-30 minutes.
-
Hydrolysis & Workup: Quench the reaction by adding 2 M hydrochloric acid (HCl, ~3 mL). This step hydrolyzes the borate ester to the desired boronic acid and forms the hydrochloride salt. Stir for 5 minutes.
-
Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 10 mL). The use of ethyl acetate facilitates the separation of the product from the aqueous phase.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the target compound.[2][9]
Safety and Handling
As a laboratory reagent, 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride requires careful handling. Adherence to standard safety protocols is mandatory.
-
Hazard Identification: The compound is classified as a skin and eye irritant.[3][6] Some data also suggests it may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][10] Work in a well-ventilated area or a chemical fume hood.[3][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10][11]
-
-
Spill Management: In case of a spill, prevent dust formation.[11] Evacuate the area, wear suitable protective equipment, and sweep up the material. Place in a sealed container for disposal in accordance with local regulations.[3][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, polyaryls, and vinyl-arenes. The reaction involves the coupling of an organoboron compound (like our title compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1]
Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride. Researchers should optimize conditions for their specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reagent Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq). The excess boronic acid drives the reaction to completion.
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Materials Science
The structural motif provided by 3-(N,N-Dimethylamino)phenylboronic acid hydrochloride is a key component in various areas of chemical research and development.
-
Medicinal Chemistry: Boronic acids are recognized as a privileged class of compounds in drug discovery, acting as reversible covalent inhibitors for serine proteases.[12] The title compound serves as a precursor for synthesizing molecules with therapeutic potential. Documented applications include its use as a reactant in the synthesis of:
-
Glucokinase activators: These are of interest for the treatment of type 2 diabetes.[2]
-
Modulators of survival motor neuron (SMN) protein: Relevant for research into spinal muscular atrophy.[2]
-
Bacillus anthracis inhibitors: Used to develop novel antibacterial agents targeting the enoyl-ACP reductase enzyme.[2]
-
-
Materials Science: The ability to form biaryl linkages is fundamental to creating conjugated organic materials. These materials are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Fluorescent Probes: The dimethylamino group can act as an electron donor in push-pull chromophore systems. This property has been exploited in the synthesis of fluorescent imaging agents for detecting biologically important species like nitric oxide.[13]
Conclusion
3-(N,N-Dimethylamino)phenylboronic acid hydrochloride (CAS 1256355-23-3) is a high-value synthetic building block with demonstrated utility across multiple scientific disciplines. Its primary strength lies in its efficacy as a coupling partner in the Suzuki-Miyaura reaction, providing a reliable route to complex aryl-containing molecules. For researchers in drug discovery, medicinal chemistry, and materials science, a solid understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential. Proper adherence to safety guidelines ensures its effective and responsible use in the laboratory.
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2-Methoxypyridine-3-boronic acid hydrate | 1256355-25-5 . Pharmaffiliates. [Link]
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178752-79-9 | Product Name : 3-(N,N-Dimethylamino)phenylboronic Acid . Pharmaffiliates. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery . MDPI. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors . PMC. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids . ResearchGate. [Link]
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The Suzuki coupling reaction of aryl chlorides with phenylboronic acid . ResearchGate. [Link]
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3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 . PubChem. [Link]
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